molecular formula C8H7N3O7 B4291025 2-(2,4,6-trinitrophenyl)ethanol

2-(2,4,6-trinitrophenyl)ethanol

Cat. No.: B4291025
M. Wt: 257.16 g/mol
InChI Key: KINJAFULVGWMFO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitrophenyl)ethanol is an organic compound characterized by the presence of a phenyl ring substituted with three nitro groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-(2,4,6-trinitrophenyl)ethanol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the explosive nature of the intermediate compounds involved .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trinitrophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4,6-Trinitrophenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2,4,6-trinitrophenyl)ethanol involves its interaction with molecular targets such as proteins and enzymes. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of the target molecules. The pathways involved include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Uniqueness: 2-(2,4,6-Trinitrophenyl)ethanol is unique due to the presence of the ethanol moiety, which imparts different chemical properties and reactivity compared to its analogs. This structural difference allows for distinct applications and interactions in various chemical and biological contexts .

Properties

IUPAC Name

2-(2,4,6-trinitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O7/c12-2-1-6-7(10(15)16)3-5(9(13)14)4-8(6)11(17)18/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINJAFULVGWMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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